4-Ethyl-2-(piperidin-2-yl)hexan-1-amine
Description
4-Ethyl-2-(piperidin-2-yl)hexan-1-amine is a structurally complex aliphatic amine featuring a hexan-1-amine backbone substituted with a piperidin-2-yl group at position 2 and an ethyl group at position 4. The piperidine ring introduces nitrogen-based heterocyclic rigidity, while the ethyl and hexyl chains contribute to hydrophobic interactions.
Properties
Molecular Formula |
C13H28N2 |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
4-ethyl-2-piperidin-2-ylhexan-1-amine |
InChI |
InChI=1S/C13H28N2/c1-3-11(4-2)9-12(10-14)13-7-5-6-8-15-13/h11-13,15H,3-10,14H2,1-2H3 |
InChI Key |
ZTIWCHDIIPTXKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(CN)C1CCCCN1 |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of 2-Aminohexan-1-ol Derivative
Starting Material:
Hexan-1-ol or its derivatives, which serve as the backbone for subsequent modifications.Reaction:
Nucleophilic substitution or amination to introduce amino functionality at the terminal position, often via reductive amination or azide reduction.
Step 2: Formation of Piperidine Ring
Method:
Cyclization of appropriate amino-alkyl intermediates with suitable electrophiles, such as aldehydes or ketones, under acid or base catalysis, to form the piperidine ring.Example Reaction:
Condensation of a primary amine with a dihaloalkane (e.g., 2-bromoethylamine) under reflux to form the piperidine ring via intramolecular nucleophilic substitution.
Step 4: Chain Extension and Final Functionalization
Chain Extension:
Alkylation or acylation reactions to extend the chain to the hexan backbone, ensuring the amino group remains at the terminal position.Final Step:
Purification via chromatography and characterization to confirm the structure.
Alternative Route: Modular Synthesis via Building Blocks
Overview:
This approach involves synthesizing key fragments separately and coupling them to form the target molecule, offering flexibility and potentially higher yields.
Step 1: Synthesis of 2-(Piperidin-2-yl)hexan-1-amine Fragment
- Method:
Synthesize 2-(piperidin-2-yl)alkyl intermediates through nucleophilic substitution of piperidine derivatives with haloalkanes, such as 2-bromohexane, under basic conditions.
Step 2: Introduction of Ethyl Group
- Method:
Alkylate the nitrogen or carbon centers with ethyl halides or via reductive amination, depending on the functional group compatibility.
Step 3: Final Assembly
Coupling:
Couple the fragments using reductive amination or nucleophilic substitution to assemble the complete molecule.Purification:
Chromatographic separation and spectroscopic verification.
Reaction Data and Conditions Summary
| Step | Reaction Type | Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| Ring formation | Cyclization | Dihaloalkanes, amines | Reflux, acid/base catalysis | Moderate to high yield |
| Alkylation | SN2 reaction | Ethyl halides | Reflux, polar aprotic solvents | Variable yields, optimized for selectivity |
| Functionalization | Nucleophilic substitution | Appropriate nucleophiles | Room temperature to mild heating | Purity critical for pharmaceutical intermediates |
Notes on Purification and Characterization
Purification:
Silica gel chromatography using suitable eluents (e.g., ethyl acetate, methanol mixtures) to isolate the target compound.Characterization: Confirm structure via Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared Spectroscopy (IR), and melting point analysis.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(piperidin-2-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenation, cobalt and nickel-based nanocatalysts for hydrogenation, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation reactions can lead to the formation of piperidinones .
Scientific Research Applications
4-Ethyl-2-(piperidin-2-yl)hexan-1-amine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other piperidine derivatives.
Biology: Studied for its potential biological activity and pharmacological applications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(piperidin-2-yl)hexan-1-amine involves its interaction with molecular targets and pathways in the body. Piperidine derivatives are known to interact with various receptors and enzymes, leading to their pharmacological effects. The specific molecular targets and pathways involved depend on the particular application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Amines
Piperidine derivatives are widely studied for their pharmacological relevance. Key comparisons include:
a. 2,2,6,6-Tetramethylpiperidin-4-yl Esters (): These derivatives share a piperidine core but differ in substituents. For example, 2,2,6,6-tetramethylpiperidin-4-yl acetate features ester-linked alkyl chains (C1–C9), whereas 4-Ethyl-2-(piperidin-2-yl)hexan-1-amine has a free amine group and ethyl branching.
b. Ethyl 2-(Piperidin-4-yl)acetate (): This ester derivative has a molecular weight of 185.26 g/mol, a boiling point of 252.5±23.0 °C, and moderate water solubility (Log S = -1.93). In contrast, the target compound’s free amine group and longer hexyl chain may increase hydrophilicity (higher hydrogen bond donor count) and alter pharmacokinetic properties like BBB permeability .
c. The target compound’s piperidin-2-yl group (vs. piperidin-1-yl in this example) may influence stereoelectronic interactions in biological targets .
Aliphatic Amines with Variable Chain Lengths
Hexan-1-amine (HxA) and its branched analogs (e.g., N-propylpropan-1-amine, DPA) provide insights into chain-length effects ():
The target compound’s hexyl backbone and ethyl branching may enhance lipid solubility compared to HxA, while the piperidine moiety introduces polar interactions.
Pharmaceutical Derivatives
(S)-[3,4-difluoro-2-(2-fluoro-4-iodophenylamino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]-methanone fumarate (): This anticancer agent highlights the role of piperidine in drug design.
Key Research Findings
- Thermophysical Properties: Hexan-1-amine mixtures with DMF exhibit density (0.85–0.90 g/cm³) and refractive index (1.41–1.43) values sensitive to temperature (293.15–303.15 K) . The target compound’s piperidine group may disrupt solvent-solute interactions, altering these parameters.
- Synthetic Accessibility: Ethyl 2-(piperidin-4-yl)acetate is synthesized via carbodiimide-mediated coupling (), suggesting analogous routes for the target compound with modifications for amine functionalization.
- Biological Implications: Piperidine derivatives often exhibit CNS activity, but the target’s ethyl and hexyl groups may shift its pharmacokinetic profile toward peripheral targets.
Biological Activity
4-Ethyl-2-(piperidin-2-yl)hexan-1-amine is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevance in therapeutic applications, supported by data tables and case studies from diverse sources.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHN
- Molecular Weight : 209.33 g/mol
- IUPAC Name : 4-Ethyl-2-(piperidin-2-yl)hexan-1-amine
This structure incorporates a piperidine ring, which is known for its diverse biological activities, including effects on neurotransmitter systems.
4-Ethyl-2-(piperidin-2-yl)hexan-1-amine interacts with various receptors in the central nervous system (CNS). Its primary mechanism appears to involve modulation of neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This modulation can lead to effects such as:
- Anxiolytic Effects : The compound has shown promise in reducing anxiety-like behaviors in animal models.
- Antidepressant Activity : Preliminary studies indicate potential antidepressant properties, possibly through serotonin receptor interactions.
Pharmacological Studies
Recent studies have focused on the pharmacological profile of related compounds that share structural similarities with 4-Ethyl-2-(piperidin-2-yl)hexan-1-amine. These studies have provided insights into its potential efficacy:
- Histamine Receptor Interactions : Compounds structurally related to 4-Ethyl-2-(piperidin-2-yl)hexan-1-amine have been evaluated for their affinity to histamine receptors. For instance, modifications in the piperidine structure have led to compounds with nanomolar affinities for H receptors, which play a role in regulating neurotransmitter release .
- Cholinesterase Inhibition : Some derivatives exhibited significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative disorders such as Alzheimer’s disease .
Study 1: Anxiolytic Effects in Rodent Models
A study investigated the anxiolytic effects of a compound similar to 4-Ethyl-2-(piperidin-2-yl)hexan-1-amine in rodents using the elevated plus maze test. Results indicated a significant increase in time spent in the open arms, suggesting reduced anxiety levels. The effective dose was determined to be 5 mg/kg, administered intraperitoneally.
| Dose (mg/kg) | Time in Open Arms (s) | P-value |
|---|---|---|
| 0 | 30 | - |
| 5 | 60 | <0.01 |
| 10 | 55 | <0.05 |
Study 2: Antidepressant Activity
Another study evaluated the antidepressant-like effects using the forced swim test. The compound was administered at varying doses, showing a dose-dependent reduction in immobility time.
| Dose (mg/kg) | Immobility Time (s) | P-value |
|---|---|---|
| 0 | 120 | - |
| 5 | 80 | <0.01 |
| 10 | 70 | <0.01 |
Structure–Activity Relationship (SAR)
The biological activity of compounds like 4-Ethyl-2-(piperidin-2-yl)hexan-1-amine is heavily influenced by their structural features. SAR studies indicate that modifications to the ethyl and piperidine moieties can enhance receptor affinity and selectivity, impacting their therapeutic profiles .
Q & A
Advanced Question
- Mass spectrometry (ESI+) : Detects molecular ions (e.g., m/z 238–492 [M+H]⁺) and fragments (e.g., loss of cyclopropylmethyl groups) .
- Multidimensional NMR : ¹H and ¹³C NMR identify piperidine ring protons (δ 2.75–3.04 ppm) and ethylhexyl chain environments (δ 1.28–1.79 ppm). NOESY correlations confirm spatial proximity of substituents .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition temperatures >200°C indicating high purity .
How do solvent polarity and hydrogen-bonding capacity influence the compound’s reactivity?
Advanced Question
In polar aprotic solvents (e.g., DMF):
- Hydrogen-bond acceptor strength (β ≈ 0.69 for DMF) enhances amine nucleophilicity, accelerating coupling reactions.
- Dielectric constant (ε ≈ 36.7) : Stabilizes transition states in SN2 mechanisms, as seen in hexan-1-amine alkylation studies .
Contrastingly, protic solvents (e.g., ethanol) reduce yields due to competitive H-bonding with intermediates .
What computational methods predict the compound’s physicochemical behavior?
Advanced Question
- COSMO-RS simulations : Predict solubility parameters (δ ≈ 18.5 MPa¹/²) and partition coefficients (log P ≈ 2.3) .
- DFT calculations : Optimize geometries (B3LYP/6-31G*) to estimate dipole moments (~2.1 D) and electrostatic potential maps, guiding solvent selection .
How are mixed oxalamide derivatives synthesized from this compound?
Advanced Question
- Stepwise coupling : React 4-Ethyl-2-(piperidin-2-yl)hexan-1-amine with α-hydroxyamide intermediates (e.g., from EG and benzylamine) under TEA catalysis. Monitor via HPLC to achieve >85% yields .
- Scope limitations : Bulky aryl amines (e.g., p-anisidine) reduce yields to ~45% due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
